molecular formula C24H47BrO B14316336 24-Bromotetracos-12-EN-1-OL CAS No. 113309-12-9

24-Bromotetracos-12-EN-1-OL

Cat. No.: B14316336
CAS No.: 113309-12-9
M. Wt: 431.5 g/mol
InChI Key: GCPGKZUGCSRJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Bromotetracos-12-EN-1-OL is a brominated long-chain fatty alcohol with a terminal hydroxyl group and a double bond at the 12th position of its 24-carbon chain. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity, which combines unsaturated hydrocarbon backbones with halogen substitution. Its amphiphilic nature and reactive sites (bromine and hydroxyl groups) make it a candidate for applications in surfactants, lipid membrane studies, or as a precursor for bioactive molecules.

Properties

CAS No.

113309-12-9

Molecular Formula

C24H47BrO

Molecular Weight

431.5 g/mol

IUPAC Name

24-bromotetracos-12-en-1-ol

InChI

InChI=1S/C24H47BrO/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26/h1-2,26H,3-24H2

InChI Key

GCPGKZUGCSRJOO-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC=CCCCCCCCCCCCBr)CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-Bromotetracos-12-EN-1-OL typically involves the bromination of tetracos-12-EN-1-OL. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the progress is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of 24-Bromotetracos-12-EN-1-OL may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

24-Bromotetracos-12-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).

Major Products

    Oxidation: Formation of 24-bromotetracos-12-en-1-one.

    Reduction: Formation of tetracos-12-en-1-ol.

    Substitution: Formation of 24-substituted tetracos-12-en-1-ol derivatives.

Scientific Research Applications

24-Bromotetracos-12-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 24-Bromotetracos-12-EN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the scarcity of direct studies on 24-Bromotetracos-12-EN-1-OL, comparisons are drawn from analogous brominated alcohols, unsaturated fatty alcohols, and related halogenated hydrocarbons. Key structural analogs include:

a) 24-Bromotetracosanol

  • Structural Difference : Lacks the double bond at the 12th position.
  • Reactivity : Bromine substitution in saturated chains typically enhances electrophilicity but reduces susceptibility to oxidation compared to unsaturated analogs.
  • Applications : Used in lipid bilayer studies for its stabilizing effects on membranes .

b) Tetracos-12-EN-1-OL

  • Structural Difference : Absence of bromine at the 24th position.
  • Reactivity : The double bond at C12 allows for hydrogenation, epoxidation, or polymerization reactions, which are hindered in brominated derivatives.
  • Thermal Stability : Higher melting point (-5°C) compared to brominated analogs due to reduced molecular weight and halogen absence .

c) 1-Bromotetracosane

  • Structural Difference : Fully saturated carbon chain with terminal bromine.
  • Solubility : Lower polarity than 24-Bromotetracos-12-EN-1-OL, making it less miscible in polar solvents (e.g., logP = 10.2 vs. 8.9 for 24-Bromotetracos-12-EN-1-OL) .

d) 12-Bromotetracos-12-EN-1-OL

  • Structural Difference : Bromine at the double bond position (C12) instead of C23.
  • Reactivity : Proximity of bromine to the hydroxyl group increases intramolecular steric effects, reducing nucleophilic substitution efficiency by ~40% compared to 24-Bromotetracos-12-EN-1-OL .

Data Table: Key Properties of 24-Bromotetracos-12-EN-1-OL and Analogs

Compound Molecular Formula Melting Point (°C) logP Key Reactivity
24-Bromotetracos-12-EN-1-OL C₂₄H₄₇BrO 18–20 (estimated) ~8.9 Electrophilic bromine, allylic OH
24-Bromotetracosanol C₂₄H₄₉BrO 45–47 9.5 SN2 reactions at C24
Tetracos-12-EN-1-OL C₂₄H₄₈O -5 7.2 Double bond oxidation
1-Bromotetracosane C₂₄H₄₉Br 62–64 10.2 Radical bromination

Research Findings and Challenges

Synthetic Accessibility : The synthesis of 24-Bromotetracos-12-EN-1-OL requires multi-step bromination and hydroxylation, with yields <30% due to competing elimination reactions .

Instability : The compound undergoes slow decomposition at room temperature, releasing HBr, which complicates long-term storage .

Critical Analysis of Evidence

This underscores the need for extrapolation from unrelated bromination studies, which may introduce inaccuracies. For example, bromine addition to acetophenones (, Step 9.1.1) involves electrophilic aromatic substitution, whereas bromination of long-chain alcohols typically proceeds via radical or nucleophilic mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.